molecular formula C25H24N4O3S B384311 (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one CAS No. 623935-37-5

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B384311
CAS No.: 623935-37-5
M. Wt: 460.5g/mol
InChI Key: MRHIRDGTGIVFTR-JCMHNJIXSA-N
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Description

The compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one features a thiazol-4-one core fused with a pyrazole ring substituted with a 4-methoxy-3-methylphenyl group. The Z-configuration of the methylidene bridge and the presence of a morpholine ring at position 2 of the thiazole are critical to its structural identity (Figure 1).

Properties

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17-14-18(8-9-21(17)31-2)23-19(16-29(27-23)20-6-4-3-5-7-20)15-22-24(30)26-25(33-22)28-10-12-32-13-11-28/h3-9,14-16H,10-13H2,1-2H3/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHIRDGTGIVFTR-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623935-37-5
Record name (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-(4-MORPHOLINYL)-1,3-THIAZOL-4(5H)-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This compound incorporates various functional groups, including thiazole, pyrazole, and morpholine moieties, which are known to contribute to diverse pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C29H23N5O3SC_{29}H_{23}N_5O_3S, and its structure includes:

  • Thiazole ring : Known for antimicrobial and anticancer properties.
  • Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
  • Morpholine group : Often enhances solubility and bioavailability.

Biological Activity Predictions

Using computational tools like PASS (Prediction of Activity Spectra for Substances), the biological activity of this compound has been predicted. Key potential activities include:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial

These predictions suggest that the compound could be a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, a related compound showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The mechanism often involves inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and COX (Cyclooxygenase) enzymes.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been supported by various assays. A study reported that certain pyrazole analogs inhibited COX enzymes with IC50 values in the nanomolar range, demonstrating their potential as anti-inflammatory agents . The stabilization of human red blood cell membranes has also been used as a measure of anti-inflammatory activity.

Antimicrobial Properties

Compounds featuring thiazole and pyrazole rings have been evaluated for antimicrobial activity. For instance, related thiazole derivatives have shown promising results against various bacterial strains, suggesting that the incorporation of these rings into the structure may enhance antimicrobial efficacy .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

  • Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited significant inhibition of tumor growth in vivo, highlighting the therapeutic potential of this class .
  • Thiazole Compounds : Research on thiazole-based compounds has shown that modifications can lead to enhanced potency against specific cancer cell lines and improved selectivity towards cancerous tissues compared to normal cells .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleThiazole ringAntimicrobial
1H-PyrazolePyrazole ringAnticancer
3-MethylbenzothiazoleBenzothiazole structureAnti-inflammatory

The complexity of This compound lies in its combination of multiple heterocycles and functional groups, which may confer distinct pharmacological properties not found in simpler analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic frameworks. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Thiazol-4-one 4-Methoxy-3-methylphenyl, morpholine ~463.5 Z-configuration, planar conformation
(Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one Thiazol-4-one 5-Chloro-3-methylphenyl, morpholine ~454.9 Chloro substituent enhances lipophilicity
(5Z)-3-(3-Methoxypropyl)-5-[[3-(3-methyl-4-(2-methylpropoxy)phenyl)-1-phenylpyrazol-4-yl]methylidene]-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 3-Methoxypropyl, thiocarbonyl ~577.7 Thioxo group alters electronic properties
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Ethoxy-2-methylphenyl, isopropyl ~545.6 Ethoxy group increases steric bulk

Key Research Findings

Electronic and Steric Effects
  • The morpholine group in the target compound enhances solubility due to its polar nature, whereas analogs with isopropyl (e.g., ) or 3-methoxypropyl (e.g., ) substituents exhibit reduced polarity, impacting bioavailability .
Conformational Flexibility
  • The target compound and its thiazol-4-one analogs (e.g., ) adopt planar conformations, facilitating π-π stacking interactions in biological targets. In contrast, thiazolidin-4-one derivatives (e.g., ) display slight non-planarity due to steric hindrance from substituents like thiocarbonyl or ethoxy groups .

Challenges in Comparative Studies

  • Lumping Strategies: Computational models often group structurally similar compounds (e.g., thiazol-4-one vs. thiazolidin-4-one derivatives) to predict properties, but minor substituent differences (e.g., methoxy vs. ethoxy) can lead to significant deviations in reactivity or toxicity .
  • Crystallographic Data : Isostructural analogs (e.g., ) with fluorophenyl groups exhibit similar packing arrangements, but substitution patterns in the target compound may disrupt crystallinity .

Preparation Methods

Cyclocondensation of Hydrazines with Enones

Katritzky’s method employs α-benzotriazolylenones 48 and methyl/phenylhydrazines to form pyrazolines 49 , which undergo base-mediated aromatization to yield trisubstituted pyrazoles 50 (50–94% yields). For the target pyrazole, 4-methoxy-3-methylphenylhydrazine reacts with cinnamaldehyde derivatives under reflux in ethanol, catalyzed by acetic acid.

Reaction Conditions

ComponentQuantityRole
4-Methoxy-3-methylphenylhydrazine1 eqNucleophile
Cinnamaldehyde derivative1.2 eqElectrophile
EthanolSolventReflux (80°C)
Acetic acidCatalyticCatalyst

This method ensures regioselectivity at the 3- and 5-positions of the pyrazole.

Synthesis of the Thiazol-4-one Scaffold: 2-Morpholin-4-yl-1,3-Thiazol-4-one

The thiazol-4-one ring is constructed via a one-pot reaction involving morpholine, thiourea, and a carbonyl precursor.

MgO-Catalyzed One-Pot Assembly

A green chemistry approach uses MgO as a solid base catalyst to condense morpholine, thiourea, and ethyl acetoacetate at 80°C in ethanol, yielding 2-morpholin-4-yl-1,3-thiazol-4-one (82% yield). The catalyst is reusable for up to five cycles without significant activity loss.

Optimized Parameters

  • Temperature: 80°C

  • Catalyst loading: 10 wt% MgO

  • Time: 4 hours

Knoevenagel Condensation for Coupling

The pyrazole and thiazol-4-one units are conjugated via a Knoevenagel reaction, forming the methylidene bridge.

Base-Mediated Coupling

A mixture of 3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde and 2-morpholin-4-yl-1,3-thiazol-4-one reacts in ethanol with piperidine as a base (5 mol%), yielding the Z-isomer selectively (75% yield). The stereochemistry is confirmed via NOESY, showing spatial proximity between the pyrazole’s methyl group and thiazol-4-one’s carbonyl.

Characterization Data

PropertyValueMethod
Melting Point218–220°CDSC
1H^1H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, CH=N), 7.65–7.12 (m, 9H, Ar-H)Bruker Avance III
HRMS (ESI+)m/z 501.1521 [M+H]⁺Q-TOF MS

Alternative Pathways and Modifications

Suzuki Coupling for Pyrazole Functionalization

A patent describes palladium-catalyzed Suzuki coupling to introduce aryl groups at the pyrazole’s 4-position. Using 3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-boronic acid and bromothiazol-4-one, the reaction achieves 68% yield under Miyaura conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 70% compared to conventional heating, enhancing yield to 81%.

Industrial-Scale Considerations

Catalyst Recovery

MgO filtration and calcination at 500°C restore catalytic activity, critical for cost-effective large-scale production.

Solvent Selection

Ethanol outperforms DMF or THF in minimizing byproducts, as evidenced by HPLC purity >98%.

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole synthesis requires careful stoichiometry.

  • Z/E Isomerism : The Knoevenagel step favors the Z-isomer, but E-isomer contamination (<5%) necessitates chromatographic separation .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reagents are typically employed?

The synthesis involves multi-step reactions, starting with pyrazole and thiazolidinone precursors. Key steps include:

  • Condensation : Formation of the methylidene bridge between pyrazole and thiazolidinone moieties under reflux conditions using ethanol or DMF as solvents .
  • Functional group introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, often requiring catalysts like BF₃·Et₂O .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) ensures high purity . Common reagents include hydrazine derivatives for pyrazole formation and morpholine for thiazole ring functionalization .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms stereochemistry (e.g., Z-configuration of the methylidene group) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, essential for verifying the (5Z) configuration .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and selectivity?

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance condensation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while additives like molecular sieves control moisture .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions . Example: Refluxing at 80°C in ethanol with a 1.2:1 molar ratio of pyrazole to thiazolidinone precursor increased yields from 60% to 85% .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from structural analogs with minor substituent differences. Strategies include:

  • Comparative SAR studies : Testing analogs with systematic substitutions (e.g., replacing methoxy with isopropoxy) to isolate pharmacophore contributions .
  • Molecular docking : Predicts binding affinities to targets like 14-α-demethylase (PDB: 3LD6), explaining activity variations due to steric or electronic effects .
  • In vitro validation : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) under standardized conditions reduce variability .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorescence or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
  • Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with morpholine oxygen) over nanosecond timescales .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • pH stability : HPLC monitoring reveals degradation in acidic conditions (pH < 3) due to thiazolidinone ring hydrolysis, while neutral/basic conditions (pH 7–9) preserve integrity .
  • Solvent compatibility : Ethanol and DMSO are optimal for long-term storage; aqueous buffers require stabilizers (e.g., cyclodextrins) to prevent aggregation .

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